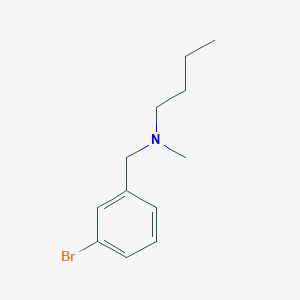

N-(3-bromobenzyl)-N-butyl-N-methylamine

Description

Contextual Significance in Organic Synthesis

The significance of N-(3-bromobenzyl)-N-butyl-N-methylamine in organic synthesis lies primarily in its potential as a versatile building block. The presence of the bromine atom on the benzene (B151609) ring opens up a wide array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools in modern organic synthesis, and aryl bromides are common substrates for these transformations. The positional isomer, N-(2-bromobenzyl)-N-butyl-N-methylamine, has been noted for its utility in palladium-catalyzed C–N cross-coupling reactions, suggesting that the meta-substituted counterpart would exhibit similar reactivity, allowing for the introduction of diverse functionalities at the 3-position of the benzyl (B1604629) ring.

Furthermore, the tertiary amine functionality can act as a directing group or be quaternized to introduce further modifications. The butyl and methyl groups on the nitrogen atom also influence the compound's solubility and steric properties, which can be crucial in directing the outcome of chemical reactions.

Another plausible synthetic route is the N-alkylation of a suitable amine. This could involve the reaction of 3-bromobenzyl bromide with N-butyl-N-methylamine. The high reactivity of benzyl bromides makes them excellent alkylating agents for amines.

Role as a Benzylamine (B48309) Derivative in Contemporary Chemical Research

Benzylamine derivatives are a class of compounds with significant importance in contemporary chemical research, particularly in the field of medicinal chemistry. They are recognized as privileged scaffolds, meaning they are molecular frameworks that are frequently found in biologically active compounds. The versatility of the benzylamine core allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological activities.

Substituted benzylamines have been investigated for a plethora of therapeutic applications. For instance, they have been explored as precursors for compounds with selective cytotoxicity against cancer cells. The ability to modify the substitution pattern on the aromatic ring and the substituents on the nitrogen atom allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

The presence of a bromine atom, as in N-(3-bromobenzyl)-N-butyl-N-methylamine, is a common feature in many pharmaceutical compounds. The bromine can act as a bioisostere for other groups, influence the compound's metabolic stability, and enhance its binding affinity to biological targets through halogen bonding. Therefore, N-(3-bromobenzyl)-N-butyl-N-methylamine serves as a valuable intermediate for the synthesis of novel benzylamine derivatives with potential therapeutic value. Its structural motifs can be incorporated into larger molecules to probe structure-activity relationships and to develop new drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-3-4-8-14(2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNNNVNRCBGRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromobenzyl N Butyl N Methylamine

Alkylation Approaches for Amine Functionalization

Alkylation of amines is a fundamental method for constructing C-N bonds. This can be achieved through direct substitution with halide precursors or via reductive amination of carbonyl compounds.

Direct N-alkylation is a conventional and straightforward method for synthesizing amines. wikipedia.org This approach involves the nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.org For the synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine, the most logical pathway is the reaction of N-butyl-N-methylamine with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide or chloride).

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic benzylic carbon of the 3-bromobenzyl halide, displacing the halide ion. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction. The rate of reaction generally follows the order of primary amine > secondary amine > tertiary amine. wikipedia.org

A potential side reaction is the quaternization of the newly formed tertiary amine product by another molecule of the alkyl halide, forming a quaternary ammonium (B1175870) salt. wikipedia.org This can often be controlled by using the amine as the limiting reagent or by carefully controlling the reaction stoichiometry and conditions.

Table 1: Representative Conditions for N-Alkylation with Halide Precursors

| Parameter | Description |

|---|---|

| Amine Substrate | N-butyl-N-methylamine |

| Alkylating Agent | 3-Bromobenzyl bromide or 3-Bromobenzyl chloride |

| Solvent | Aprotic polar solvents such as Acetonitrile (B52724) (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) |

| Temperature | Room temperature to reflux, depending on the reactivity of the halide |

Reductive amination is a powerful and widely used method for forming C-N bonds, offering an alternative to direct alkylation that often provides higher selectivity and avoids over-alkylation. ucla.edu The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine, two primary reductive amination pathways can be envisioned:

Reaction of 3-bromobenzaldehyde (B42254) with N-butyl-N-methylamine: The secondary amine reacts with the aldehyde to form an iminium ion, which is subsequently reduced.

Reaction of N-(3-bromobenzyl)-N-methylamine with butanal: The secondary amine reacts with butanal to form the corresponding iminium ion, followed by reduction.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl group. More robust reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation. mdma.ch For instance, a similar compound, (3-bromobenzyl)methylamine, has been synthesized by reacting 3-bromobenzaldehyde with methylamine, followed by reduction with sodium borohydride. chemicalbook.com

Table 2: Key Reagents in Reductive Amination for N-Benzylamine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Typical Solvent |

|---|---|---|---|

| 3-Bromobenzaldehyde | N-Butyl-N-methylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |

| Butanal | N-(3-bromobenzyl)-N-methylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-N bond formation, particularly for constructing aryl-amine linkages.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl or vinyl halide/triflate and an amine. wikipedia.orgacsgcipr.org The reaction has transformed the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. libretexts.org

While the Buchwald-Hartwig reaction is predominantly used for C(sp²)-N bond formation, its application to C(sp³)-N bond formation (e.g., coupling benzyl (B1604629) halides) is also known, though it can face competition from standard S_N2 pathways. For the synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine, this would involve coupling 3-bromotoluene (B146084) with N-butyl-N-methylamine, followed by benzylic bromination and subsequent steps, or more directly, the coupling of a benzyl halide with the amine, which requires specific ligand systems to control the reaction pathway.

Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | Phosphine-based (e.g., BINAP, XPhos, SPhos) | Stabilizes the palladium center and facilitates the catalytic cycle |

| Substrates | Aryl/Benzyl Halide (e.g., 3-bromobenzyl bromide) + Amine (e.g., N-butyl-N-methylamine) | Coupling partners |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Promotes deprotonation of the amine |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Reaction medium |

Nickel-catalyzed C-N cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. acsgcipr.org Nickel catalysts can often promote couplings of challenging substrates, including aryl chlorides and triflates, under milder conditions. mit.edu

The mechanism of nickel-catalyzed C-N coupling is generally thought to proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium-catalyzed process. However, pathways involving Ni(I)/Ni(III) cycles have also been proposed, particularly in photoredox or electrochemical contexts. researchgate.net These reactions are valuable for synthesizing a wide range of nitrogen-containing compounds. acs.orgnih.gov A key advantage is the ability to use more readily available and less expensive starting materials. The development of specific ligands has been crucial to achieving high efficiency and selectivity in these transformations.

For the synthesis of the target compound, a protocol could involve the coupling of 3-bromobenzyl chloride with N-butyl-N-methylamine using a suitable nickel precatalyst and ligand system.

Table 4: Common Reagents in Nickel-Catalyzed C-N Coupling

| Component | Example |

|---|---|

| Nickel Precatalyst | NiCl₂(dme), Ni(COD)₂ |

| Ligand | Bidentate phosphines (e.g., dppf), N-heterocyclic carbenes (NHCs) |

| Substrates | (Hetero)aryl chloride/triflate, Benzyl halide |

| Base | NaOtBu, K₃PO₄, DBU |

| Solvent | Toluene, Dioxane, t-Amyl alcohol |

Direct N-Alkylation and N-Methylation Processes Utilizing Alcohol Feedstocks

"Borrowing hydrogen" or "hydrogen autotransfer" catalysis represents a greener and more atom-economical approach to N-alkylation. acs.org This methodology uses readily available and less hazardous alcohols as the alkylating agents, with water as the only byproduct. wikipedia.org

The catalytic cycle, typically mediated by ruthenium, iridium, or cobalt complexes, involves the following steps:

The metal catalyst temporarily abstracts hydrogen from the alcohol (e.g., 3-bromobenzyl alcohol), oxidizing it to the corresponding aldehyde (3-bromobenzaldehyde).

The aldehyde reacts with the amine (e.g., N-butyl-N-methylamine) to form an iminium ion intermediate.

The metal-hydride complex, formed in the first step, reduces the iminium ion to the final N-alkylated amine product, regenerating the active catalyst. cardiff.ac.uk

This strategy can be applied to the synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine by reacting 3-bromobenzyl alcohol with N-butyl-N-methylamine. Alternatively, the N-methylation of a precursor like N-butyl-N-(3-bromobenzyl)amine can be achieved using methanol as the C1 source, which is an attractive, sustainable methylating agent. nih.govacs.orgacs.org

Table 5: Catalytic Systems for N-Alkylation with Alcohols via Borrowing Hydrogen

| Metal Catalyst | Typical Ligands | Alcohol Substrate | Amine Substrate | Reaction Conditions |

|---|---|---|---|---|

| Iridium (Ir) | Cp*, N-heterocyclic carbenes (NHCs) | 3-Bromobenzyl alcohol | N-Butyl-N-methylamine | Base (e.g., K₂CO₃), 100-120 °C |

| Ruthenium (Ru) | Pincer ligands, Cp* | Methanol | N-Butyl-N-(3-bromobenzyl)amine | Base (e.g., KOtBu), 100-150 °C |

Related Synthetic Routes and Precursor Transformations

The construction of N-(3-bromobenzyl)-N-butyl-N-methylamine can be approached through the strategic combination of readily available chemical building blocks. These methods typically involve the reaction of a brominated benzyl derivative with a suitable secondary amine.

A primary and straightforward method for the synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine is the nucleophilic substitution reaction between a 3-halobenzyl derivative, most commonly 3-bromobenzyl bromide, and N-butyl-N-methylamine. This reaction is a classic example of N-alkylation of an amine.

The reaction proceeds by the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic benzylic carbon of the 3-bromobenzyl halide. The presence of a base is often required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.

General Reaction Scheme:

3-Bromobenzyl halide + N-butyl-N-methylamine → N-(3-bromobenzyl)-N-butyl-N-methylamine + Halide salt

The choice of solvent and base can significantly influence the reaction's yield and purity. Common solvents include polar aprotic solvents like acetonitrile or dimethylformamide (DMF), while typical bases include potassium carbonate or triethylamine.

A related approach involves the reductive amination of 3-bromobenzaldehyde with N-butyl-N-methylamine. This two-step, one-pot process first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium borohydride or sodium triacetoxyborohydride. chemicalbook.com

Table 1: Key Precursors for Derivatization

| Precursor Type | Chemical Name | Role in Synthesis |

| Halobenzyl Building Block | 3-Bromobenzyl bromide | Electrophile providing the 3-bromobenzyl group |

| Halobenzyl Building Block | 3-Bromobenzaldehyde | Precursor for in situ iminium ion formation |

| Amine Building Block | N-Butyl-N-methylamine | Nucleophile providing the butyl and methyl groups |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like N-(3-bromobenzyl)-N-butyl-N-methylamine in a single step from three or more starting materials. A particularly relevant MCR is the Mannich-like reaction. researchgate.net

A plausible three-component synthesis for N-(3-bromobenzyl)-N-butyl-N-methylamine would involve the reaction of 3-bromobenzaldehyde, N-butyl-N-methylamine, and a suitable reducing agent in a one-pot process. While not a classic Mannich reaction which typically involves an enolizable carbonyl compound, the principle of combining an aldehyde, an amine, and a third component (in this case, a hydride source for reduction) is analogous.

More advanced zinc-mediated three-component reactions have been developed for the synthesis of a range of functionalized tertiary benzylamines. thieme-connect.comorganic-chemistry.org This methodology involves the reaction of an aromatic halide, an amine, and paraformaldehyde. researchgate.netthieme-connect.comorganic-chemistry.org In the context of synthesizing the target compound, 1-bromo-3-(bromomethyl)benzene could potentially serve as the aromatic halide precursor, reacting with N-butyl-N-methylamine.

Table 2: Potential Multi-Component Reaction Components

| Component | Example | Function |

| Aromatic Halide | 3-Bromobenzyl bromide | Provides the bromobenzyl backbone |

| Amine | N-Butyl-N-methylamine | Acts as the nucleophile |

| Carbonyl Source | Paraformaldehyde | Source of the methylene (B1212753) bridge in related syntheses |

| Catalyst/Mediator | Zinc | Facilitates the in situ formation of organometallic reagents |

Chemical Reactivity and Mechanistic Investigations of N 3 Bromobenzyl N Butyl N Methylamine

Nucleophilic Reactions and Functional Group Interconversions of the Amine Moiety

The tertiary amine group in N-(3-bromobenzyl)-N-butyl-N-methylamine is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule.

As a nucleophile, the amine can react with electrophiles. A classic example is the quaternization reaction , where it would react with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism.

Functional group interconversions of the amine moiety are also plausible. While tertiary amines are generally resistant to oxidation compared to primary and secondary amines, the benzylic position is susceptible to oxidative cleavage. mdpi.comacs.org Reactions with strong oxidizing agents can lead to the cleavage of the benzyl (B1604629) C-N bond, yielding 3-bromobenzaldehyde (B42254) and N-butyl-N-methylamine. organic-chemistry.org A proposed mechanism for this type of transformation involves the in-situ generation of a reactive species, such as a bromo radical, which abstracts a hydrogen atom from the benzylic position. acs.org The resulting benzyl radical is then oxidized to an iminium cation, which is subsequently hydrolyzed. acs.org

Reactivity of the Aryl Bromide Substituent in Cross-Coupling Reactions

The 3-bromobenzyl group provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating several catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide moiety of N-(3-bromobenzyl)-N-butyl-N-methylamine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This transformation is a robust method for forming biaryl compounds. The reactivity in Suzuki couplings generally follows the trend of I > OTf > Br > Cl for the leaving group. libretexts.orglibretexts.org

Buchwald-Hartwig Amination: The aryl bromide can also undergo C-N cross-coupling with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is a cornerstone of modern synthesis for the formation of arylamines. The choice of ligand is critical and can influence the scope and efficiency of the reaction. digitellinc.com

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies of similar aryl bromide substrates.

| Reaction Type | Typical Catalyst Precursor | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | PPh3, PCy3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4, TlOH | Toluene, Dioxane, THF, Water |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | BINAP, Xantphos, XPhos, P(o-tolyl)3 | NaOt-Bu, KOt-Bu, LiHMDS, Cs2CO3 | Toluene, Dioxane, THF |

Detailed Mechanistic Studies of Catalytic Transformations

While specific mechanistic studies on N-(3-bromobenzyl)-N-butyl-N-methylamine are not available, the mechanisms of palladium-catalyzed cross-coupling reactions are well-established through extensive research on analogous systems. nih.govnih.govnih.govillinois.edu

The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions involve a sequence of fundamental steps centered around the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com

The generally accepted catalytic cycle comprises three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. libretexts.orgnih.gov

Transmetalation/Ligand Substitution:

In the Suzuki-Miyaura cycle, the organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium and displacing the bromide. libretexts.orgorganic-chemistry.org

In the Buchwald-Hartwig cycle, the amine displaces the bromide ligand on the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex. wikipedia.orgyoutube.com

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species. libretexts.orgyoutube.com

| Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Change in Pd Oxidation State |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the Ar-Br bond | Pd(0) inserts into the Ar-Br bond | 0 → +2 |

| 2. Intermediate Formation | Transmetalation with R-B(OH)2 | Ligand exchange with R2NH and deprotonation | +2 (no change) |

| 3. Reductive Elimination | Formation of Ar-R bond | Formation of Ar-NR2 bond | +2 → 0 |

The identification of intermediates in these catalytic cycles has been the subject of extensive research. While the Pd(0)/Pd(II) cycle is widely accepted, the involvement of other oxidation states and radical species has been proposed under certain conditions. nih.govacs.org

In some palladium-catalyzed transformations, particularly those that are photoactivated, evidence suggests the formation of aryl radical intermediates. nih.govacs.org These pathways may involve single-electron transfer (SET) steps, leading to the formation of Pd(I) species and an organic radical. acs.orgnih.gov While less common in standard thermal cross-coupling reactions, the choice of ligands and additives can sometimes favor a radical pathway. nih.gov The intermediacy of Pd(III) has also been suggested in certain oxidative coupling reactions, expanding the mechanistic possibilities beyond the simple Pd(0)/Pd(II) redox couple. nih.gov For a standard Suzuki or Buchwald-Hartwig reaction with a substrate like N-(3-bromobenzyl)-N-butyl-N-methylamine, the conventional two-electron pathway is generally considered dominant.

Intramolecular Reactivity and Cyclization Potential

The structure of N-(3-bromobenzyl)-N-butyl-N-methylamine does not lend itself to simple intramolecular cyclization reactions under standard conditions. The flexible alkyl chains are unlikely to participate in cyclization with the aryl bromide moiety.

However, conceptually, if the molecule were modified, intramolecular reactions could be envisioned. For instance, replacement of the N-butyl group with a group containing a suitable nucleophile (e.g., an alcohol or a primary amine) at the end of a correctly sized tether could enable an intramolecular palladium-catalyzed reaction. An intramolecular Buchwald-Hartwig-type cyclization could, in a hypothetical derivative, lead to the formation of a nitrogen-containing heterocyclic ring system.

Furthermore, related structural motifs have been shown to undergo unique cyclizations. For example, benzyl nitriles bearing an ortho-alkenyl or aryl group can be converted to aryl amines via a 6π-electrocyclization of an in situ generated N-silyl ketene (B1206846) imine. nih.gov While not directly applicable to the parent compound, this illustrates the potential for cyclization in the broader class of substituted benzylamines. Studies on N-aryl amides have also demonstrated strategies for intramolecular cyclization to form oxindole (B195798) derivatives, highlighting how modifications to the amine structure can unlock novel intramolecular pathways. rsc.orgresearchgate.net

Spectroscopic Characterization Techniques for N 3 Bromobenzyl N Butyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-bromobenzyl)-N-butyl-N-methylamine is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 3-bromobenzyl group are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring. chemicalbook.comchemicalbook.com The specific splitting patterns of these aromatic protons would reveal their coupling relationships. The benzylic protons (Ar-CH₂-N) are anticipated to produce a singlet at approximately 3.5-3.7 ppm. Protons on the carbon adjacent to the nitrogen in the butyl group (N-CH₂) would likely resonate around 2.3-2.5 ppm, while the N-methyl protons would appear as a sharp singlet around 2.2-2.4 ppm. libretexts.orgchemicalbook.com The remaining methylene (B1212753) protons of the butyl chain would be found further upfield, between approximately 1.2 and 1.6 ppm, with the terminal methyl group appearing around 0.9 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The aromatic carbons of the 3-bromobenzyl group are expected to show multiple signals in the 120-140 ppm range. chemicalbook.comcompoundchem.com The carbon atom bonded to the bromine (C-Br) would have a distinct chemical shift, typically around 122 ppm. chemicalbook.comchemicalbook.com The benzylic carbon (Ar-CH₂-N) is predicted to appear around 55-60 ppm. The carbons of the N-butyl and N-methyl groups would resonate in the upfield region. Specifically, the N-CH₃ carbon is expected around 40-45 ppm, and the carbons of the butyl chain would appear at approximately 50-55 ppm (N-CH₂), 20-30 ppm (-CH₂-), 20 ppm (-CH₂-), and 14 ppm (-CH₃). nih.govspectrabase.com

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. A COSY spectrum would establish the connectivity between adjacent protons, for instance, linking the protons along the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 132 |

| Aromatic C-Br | - | ~122 |

| Aromatic C-CH₂ | - | ~140 |

| Benzylic CH₂ | 3.5 - 3.7 | 55 - 60 |

| N-CH₂ (butyl) | 2.3 - 2.5 | 50 - 55 |

| N-CH₃ | 2.2 - 2.4 | 40 - 45 |

| -CH₂- (butyl) | 1.2 - 1.6 | 20 - 30 |

| -CH₂- (butyl) | 1.2 - 1.6 | ~20 |

| Terminal CH₃ (butyl) | ~0.9 | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For N-(3-bromobenzyl)-N-butyl-N-methylamine, the IR spectrum would be characterized by the following key absorptions:

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H bonds on the benzene ring. uwosh.edu

Aliphatic C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and butyl groups. acenet.edu

Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring. uwosh.educhemicalbook.com

C-N Stretching: The stretching vibration of the C-N bond in a tertiary amine typically appears as a medium to weak band in the 1000-1250 cm⁻¹ range. acenet.edu

C-Br Stretching: A distinct absorption in the fingerprint region, usually between 500 and 700 cm⁻¹, can be attributed to the C-Br bond. uwosh.edu

Absence of N-H Stretching: A key feature for this tertiary amine is the absence of any significant absorption bands in the 3300-3500 cm⁻¹ region, which confirms the lack of N-H bonds. libretexts.orgopenstax.orgrockymountainlabs.com

Table 4.2: Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) (e.g., EIMS, ESI-MS, LRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

For N-(3-bromobenzyl)-N-butyl-N-methylamine (C₁₂H₁₈BrN), the molecular ion peak [M]⁺ would be observed at m/z 255 and 257 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of its isotopes, ⁷⁹Br and ⁸¹Br).

The primary fragmentation pathway for tertiary amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com The loss of the largest alkyl group is often favored.

Loss of a propyl radical: α-cleavage could lead to the loss of a propyl radical (•C₃H₇) from the butyl group, resulting in a prominent fragment ion at m/z 214/216.

Formation of the tropylium (B1234903) ion: A common fragmentation for benzyl (B1604629) compounds is the cleavage of the benzylic bond to form a benzyl cation, which can rearrange to the highly stable tropylium cation at m/z 91. nih.govresearchgate.net

Other fragmentations: Other significant fragments could include the bromobenzyl cation at m/z 169/171 and various iminium ions resulting from cleavages around the nitrogen atom. nih.govacs.org

Table 4.3: Predicted Mass Spectrometry Fragments

| m/z | Identity |

| 255/257 | [M]⁺ (Molecular ion) |

| 214/216 | [M - C₃H₇]⁺ |

| 169/171 | [BrC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If N-(3-bromobenzyl)-N-butyl-N-methylamine can be obtained in a suitable single-crystal form, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice. This method stands as the ultimate proof of structure, confirming the connectivity and stereochemistry unambiguously.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in N-(3-bromobenzyl)-N-butyl-N-methylamine is the bromobenzene (B47551) ring. The UV-Vis spectrum is expected to be similar to that of bromobenzene, showing characteristic absorption bands. cdnsciencepub.comnist.gov Typically, substituted benzenes exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. uwosh.educdnsciencepub.com The exact position (λₘₐₓ) and intensity of these bands can be influenced by the solvent and the nature of the substituents on the aromatic ring. cdnsciencepub.comresearchgate.net

Table 4.5: Expected UV-Vis Absorption Maxima (λₘₐₓ)

| Band | Expected Wavelength (nm) |

| E-band | ~210 |

| B-band | ~265 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-(3-bromobenzyl)-N-butyl-N-methylamine would show characteristic bands for the aromatic ring vibrations and the C-Br stretch. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. SERS analysis could be applied to N-(3-bromobenzyl)-N-butyl-N-methylamine to obtain high-quality spectra, which could aid in its identification, especially in complex mixtures or at trace levels.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For N-(3-bromobenzyl)-N-butyl-N-methylamine, with the molecular formula C₁₂H₁₈BrN, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer are typically expected to be within ±0.4% of the calculated values to confirm the compound's purity and empirical formula. nih.govresearchgate.net

Table 4.7: Theoretical Elemental Composition of C₁₂H₁₈BrN

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 12 | 144.132 | 56.26% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 7.08% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 31.19% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.47% |

| Total | 256.187 | 100.00% |

Computational and Theoretical Studies of N 3 Bromobenzyl N Butyl N Methylamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like N-(3-bromobenzyl)-N-butyl-N-methylamine. Methods such as Density Functional Theory (DFT) and Ab Initio calculations provide a framework for understanding molecular behavior from first principles. DFT, particularly with hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), is widely used to optimize molecular geometries and predict a variety of properties by approximating the complex many-electron problem. nih.gov These methods allow for the calculation of stationary points on the potential energy surface, which correspond to stable molecules and transition states. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl and benzyl (B1604629) groups in N-(3-bromobenzyl)-N-butyl-N-methylamine allows it to adopt numerous conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms, known as the global minimum, as well as other low-energy conformers. This is achieved by systematically rotating the molecule's dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). researchgate.net The stationary points located on the PES represent the various conformers (local minima) and the transition states that separate them. By comparing the relative energies of these conformers, researchers can determine their population distribution at a given temperature.

Interactive Table: Hypothetical Relative Energies of N-(3-bromobenzyl)-N-butyl-N-methylamine Conformers

This table presents illustrative data for different potential conformers, showing their calculated relative stability.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Note |

| Conf-1 | DFT/B3LYP/6-31G(d,p) | 0.00 | Global Minimum |

| Conf-2 | DFT/B3LYP/6-31G(d,p) | 1.25 | Local Minimum |

| Conf-3 | DFT/B3LYP/6-31G(d,p) | 2.80 | Local Minimum |

| TS-12 | DFT/B3LYP/6-31G(d,p) | 5.50 | Transition state between Conf-1 and Conf-2 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Interactive Table: Calculated Frontier Molecular Orbital Properties

This table provides representative FMO data for N-(3-bromobenzyl)-N-butyl-N-methylamine, calculated using DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. An MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its electrostatic potential. researchgate.net Regions with a negative electrostatic potential, typically colored red, are electron-rich and are the most likely sites for electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For N-(3-bromobenzyl)-N-butyl-N-methylamine, the MEP map would likely show a negative potential concentrated around the electronegative nitrogen and bromine atoms, indicating these as primary sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by localizing orbitals into one-center (lone pairs) and two-center (bonds) units. q-chem.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wikipedia.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). wisc.edu A higher E(2) value signifies a more significant interaction and greater stabilization of the molecule. In N-(3-bromobenzyl)-N-butyl-N-methylamine, key interactions would involve the lone pair on the nitrogen atom donating into antibonding orbitals of adjacent C-H and C-C bonds. wisc.edu

Interactive Table: Illustrative NBO Analysis of Donor-Acceptor Interactions

This table shows hypothetical significant intramolecular interactions and their stabilization energies for N-(3-bromobenzyl)-N-butyl-N-methylamine.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C-H) | 4.85 | n → σ |

| LP (1) N | σ (C-C) | 3.10 | n → σ |

| σ (C-H) | σ (C-N) | 2.50 | σ → σ |

| σ (C-C) | σ (C-N) | 1.95 | σ → σ* |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. researchgate.netaps.org It is commonly used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The results of TD-DFT calculations include the predicted absorption wavelengths (λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., n→π* or π→π*). irdindia.in This information is vital for understanding the photophysical properties of N-(3-bromobenzyl)-N-butyl-N-methylamine.

Interactive Table: Predicted Electronic Transitions via TD-DFT

This table displays hypothetical TD-DFT results for the most significant electronic transitions in N-(3-bromobenzyl)-N-butyl-N-methylamine.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 275 | 0.085 | HOMO → LUMO |

| S0 → S2 | 240 | 0.150 | HOMO-1 → LUMO |

| S0 → S3 | 215 | 0.320 | HOMO → LUMO+1 |

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry offers a robust platform for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, known as the intrinsic reaction coordinate. A critical point along this path is the transition state (TS), which represents the energy maximum and is characterized as a first-order saddle point on the PES. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation involving N-(3-bromobenzyl)-N-butyl-N-methylamine.

Absence of Publicly Available Research Data Precludes a Detailed Analysis of N-(3-bromobenzyl)-N-butyl-N-methylamine's Theoretical Interactions

A comprehensive and exhaustive search of scientific literature and databases has revealed a significant lack of publicly available research focusing on the computational and theoretical studies of the chemical compound N-(3-bromobenzyl)-N-butyl-N-methylamine. Specifically, no dedicated studies detailing its interactions with model chemical systems were identified.

This absence of specific research findings makes it impossible to generate an article that adheres to the requested detailed outline, which includes in-depth research findings and data tables on the theoretical interactions of this particular compound. The scientific community has yet to publish theoretical analyses, such as interaction energy calculations, binding affinity studies, molecular dynamics simulations, or quantum chemical calculations, that specifically investigate the behavior of N-(3-bromobenzyl)-N-butyl-N-methylamine in the presence of other chemical systems.

Consequently, the creation of data tables and a thorough discussion of research findings, as stipulated in the user's request, cannot be fulfilled at this time. The generation of scientifically accurate and informative content requires a foundation of existing research, which, in this specific case, is not available in the public domain.

While computational and theoretical studies are crucial for understanding the molecular behavior and potential applications of chemical compounds, it appears that N-(3-bromobenzyl)-N-butyl-N-methylamine has not yet been a subject of such detailed investigation, or the results of any such studies have not been disseminated in accessible scientific literature.

Applications and Advanced Derivative Synthesis in Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic tertiary amine and an electrophilic bromobenzyl group within the same molecule makes N-(3-bromobenzyl)-N-butyl-N-methylamine a valuable bifunctional building block. The bromine atom on the aromatic ring serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position of the benzyl (B1604629) ring, thereby enabling the construction of complex molecular architectures.

Furthermore, the tertiary amine functionality can act as a directing group or an internal base in various synthetic transformations, influencing the regioselectivity and stereoselectivity of reactions. The butyl and methyl groups on the nitrogen atom can be systematically varied to fine-tune the steric and electronic properties of the molecule, which can be crucial in optimizing reaction outcomes and the properties of the final products.

Table 1: Potential Cross-Coupling Reactions Utilizing the N-(3-bromobenzyl)-N-butyl-N-methylamine Scaffold

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | C-C | Biaryls, Stilbenes |

| Heck Coupling | Alkene | C-C | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine | C-N | Di- or Tri-arylamines |

| Stille Coupling | Organostannane | C-C | Various C-C coupled products |

Role as a Precursor in the Synthesis of N-Heterocyclic Compounds

N-heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of N-(3-bromobenzyl)-N-butyl-N-methylamine provides a strategic starting point for the synthesis of various nitrogen-containing ring systems. Intramolecular cyclization reactions are a key strategy in this context.

For instance, following a cross-coupling reaction to introduce a suitable functional group at the ortho-position to the bromine, an intramolecular cyclization can be triggered. For example, the introduction of an amine or a hydroxyl group via a Buchwald-Hartwig or a similar coupling reaction can be followed by an intramolecular nucleophilic substitution of the benzylic group, leading to the formation of fused heterocyclic systems.

Another approach involves the transformation of the tertiary amine itself. For example, through oxidative cyclization or rearrangement reactions, the N-butyl or N-methyl groups could potentially participate in ring formation, although such transformations would require specific and often harsh reaction conditions.

Design and Synthesis of Ligand Systems Incorporating the N-(3-bromobenzyl)-N-butyl-N-methylamine Scaffold

The development of novel ligands is crucial for advancing transition metal catalysis. The N-(3-bromobenzyl)-N-butyl-N-methylamine scaffold offers several features that are desirable in ligand design. The tertiary amine can act as a coordinating atom for a metal center. The bromobenzyl group allows for the introduction of other coordinating moieties through cross-coupling reactions, enabling the synthesis of bidentate or tridentate ligands.

For example, a phosphine (B1218219) group could be introduced at the 3-position via a Suzuki or Sonogashira coupling with a phosphine-containing boronic acid or alkyne, respectively. This would result in a P,N-type ligand, which has shown significant utility in various catalytic transformations, including asymmetric catalysis. The steric and electronic properties of such ligands can be readily tuned by modifying the substituents on the phosphorus atom and the nitrogen atom.

Table 2: Exemplary Ligand Architectures Derivable from N-(3-bromobenzyl)-N-butyl-N-methylamine

| Ligand Type | Synthetic Strategy | Potential Metal Coordination | Potential Catalytic Applications |

| P,N-Ligand | Cross-coupling with a phosphine-containing reagent | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Cross-Coupling |

| N,N'-Ligand | Cross-coupling with a nitrogen-containing heterocycle | Ruthenium, Copper, Iron | Oxidation, Atom Transfer Radical Polymerization |

| N,O-Ligand | Cross-coupling followed by introduction of an oxygen donor | Various transition metals | Polymerization, C-H Activation |

Integration into New Synthetic Methodologies and Reactivity Platforms

The unique reactivity of N-(3-bromobenzyl)-N-butyl-N-methylamine can be harnessed to develop novel synthetic methodologies. For example, its ability to undergo palladium-catalyzed reactions makes it a suitable substrate for the development of new catalytic systems or for probing the mechanisms of existing ones.

Furthermore, the compound could be employed in multi-component reactions, where its bifunctional nature allows it to react with two or more other components in a single step to generate complex products. This approach is highly desirable from a green chemistry perspective as it often leads to higher atom economy and reduced waste.

The development of new reactivity platforms could also involve the photochemical or electrochemical activation of the C-Br bond, leading to radical-based transformations and the formation of novel molecular structures that are not accessible through traditional ionic pathways.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic routes to tertiary amines often rely on multi-step procedures involving alkyl halides and stoichiometric reagents, which can be inefficient and generate significant waste. Future research will undoubtedly focus on the development of more atom-economical and environmentally benign pathways to N-(3-bromobenzyl)-N-butyl-N-methylamine.

A key area of development lies in the application of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. lu.seacs.orgwhiterose.ac.uk This methodology allows for the N-alkylation of amines using alcohols, which are generally more desirable starting materials than alkyl halides due to their lower toxicity and cost. acs.org In this context, a potential sustainable synthesis of N-(3-bromobenzyl)-N-butyl-N-methylamine could start from 3-bromobenzyl alcohol and N-butyl-N-methylamine. This process, ideally catalyzed by a non-precious metal, would generate water as the only byproduct, thus adhering to the principles of green chemistry. sciencedaily.com

Future investigations should aim to identify robust and selective catalysts for the direct synthesis of this tertiary amine from more fundamental precursors. For instance, a one-pot reaction involving 3-bromobenzaldehyde (B42254), butylamine, and a methylating agent (such as formaldehyde (B43269) or even CO2/H2) through sequential reductive amination would represent a significant improvement in efficiency. cas.cn

Table 1: Comparison of Synthetic Routes to N-(3-bromobenzyl)-N-butyl-N-methylamine

| Feature | Traditional Route (e.g., from 3-bromobenzyl bromide) | Potential Sustainable Route (e.g., Borrowing Hydrogen) |

| Starting Materials | 3-bromobenzyl bromide, N-butyl-N-methylamine | 3-bromobenzyl alcohol, N-butyl-N-methylamine |

| Byproducts | Halide salts (e.g., HBr) | Water |

| Atom Economy | Lower | Higher |

| Green Chemistry Principles | Less aligned | More aligned (safer reagents, waste prevention) |

| Catalyst | Often stoichiometric base | Catalytic amounts of a transition metal complex |

Exploration of Novel Catalytic Systems for Transformations

The structure of N-(3-bromobenzyl)-N-butyl-N-methylamine contains several reactive sites that can be targeted for further functionalization using modern catalytic methods. The aryl bromide moiety is a particularly attractive handle for a variety of cross-coupling reactions.

Future research could explore the use of palladium, nickel, or copper-based catalytic systems to perform reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C-Br bond. This would enable the synthesis of a diverse library of derivatives with modified aromatic substituents, potentially leading to new compounds with interesting chemical or biological properties.

Furthermore, the development of catalytic systems for the selective C-H activation of the benzylic or alkyl C-H bonds would open up new avenues for derivatization. For instance, late-stage functionalization of the butyl group could introduce new functional groups without the need for a de novo synthesis.

Table 2: Potential Catalytic Transformations of N-(3-bromobenzyl)-N-butyl-N-methylamine

| Reaction Type | Target Site | Potential Reagent | Catalyst System (Example) | Resulting Structure |

| Suzuki Coupling | C-Br | Arylboronic acid | Pd(PPh3)4 / base | Aryl-substituted benzyl (B1604629) group |

| Sonogashira Coupling | C-Br | Terminal alkyne | PdCl2(PPh3)2 / CuI / base | Alkynyl-substituted benzyl group |

| Buchwald-Hartwig Amination | C-Br | Amine | Pd-based catalyst with phosphine (B1218219) ligand | Amino-substituted benzyl group |

| C-H Activation/Arylation | Benzylic C-H | Aryl halide | Rh(III) or Ru(II) catalyst | Di-aryl methyl amine derivative |

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. compchem.nl For N-(3-bromobenzyl)-N-butyl-N-methylamine, computational methods can be employed to predict its reactivity and to guide the design of new synthetic routes and derivatives. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential catalytic transformations. For example, modeling the reaction energy profiles for different catalytic cycles in cross-coupling reactions can help in selecting the most efficient catalyst and optimizing reaction conditions. researchgate.net This predictive capability can significantly reduce the experimental effort required for catalyst screening. mit.edu

Furthermore, computational models can be used to predict the physicochemical properties of novel derivatives of N-(3-bromobenzyl)-N-butyl-N-methylamine. By calculating properties such as solubility, lipophilicity, and electronic structure, researchers can pre-screen virtual libraries of compounds for desired characteristics before committing to their synthesis. This data-driven approach is becoming increasingly important in materials science and medicinal chemistry.

Table 3: Applications of Computational Modeling

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, catalyst-substrate interactions |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred molecular conformations, solvent effects |

| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Solubility, boiling point, and other physical properties of derivatives |

| Virtual Screening | Derivative Design | Identification of derivatives with desired electronic or steric properties |

Integration into Green Chemistry Methodologies

The future development of the chemistry surrounding N-(3-bromobenzyl)-N-butyl-N-methylamine should be firmly rooted in the principles of green chemistry. sciencedaily.comrsc.org This involves a holistic approach that considers the environmental impact of all stages of the chemical lifecycle, from synthesis to application and disposal.

Future research should focus on implementing greener synthetic methods, such as those utilizing catalytic processes over stoichiometric ones, employing safer solvents (e.g., water, ethanol, or supercritical CO2), and designing reactions that are more energy-efficient. The use of the CHEM21 green metrics toolkit can aid researchers in evaluating the environmental footprint of different synthetic pathways. rsc.org

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to N-(3-bromobenzyl)-N-butyl-N-methylamine Chemistry |

| Prevention | Designing syntheses that minimize waste generation. |

| Atom Economy | Utilizing reactions like borrowing hydrogen that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic starting materials and reagents, such as alcohols instead of alkyl halides. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. |

| Design for Energy Efficiency | Developing catalytic reactions that proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials. |

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-bromobenzyl)-N-butyl-N-methylamine, and what experimental conditions optimize yield?

A common method involves the alkylation of N-butyl-N-methylamine with 3-bromobenzyl bromide. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen). A base such as triethylamine is added to neutralize HBr byproducts . Key parameters for yield optimization include:

- Molar ratio : A 1.2:1 excess of 3-bromobenzyl bromide to amine ensures complete conversion.

- Temperature : Room temperature (20–25°C) minimizes side reactions like over-alkylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure yields >90% purity.

Q. How can researchers characterize N-(3-bromobenzyl)-N-butyl-N-methylamine using spectroscopic and chromatographic techniques?

- ¹H/¹³C NMR : The benzylic protons (CH₂ adjacent to the bromine) resonate at δ ~4.3–4.5 ppm as a singlet, while N-methyl groups appear at δ ~2.2–2.4 ppm. Aromatic protons in the 3-bromobenzyl moiety show splitting patterns consistent with para-substitution (e.g., doublets of doublets at δ ~7.2–7.5 ppm) .

- Mass spectrometry (MS) : Electron ionization (EI-MS) typically generates a molecular ion peak at m/z ~283 (M⁺, C₁₂H₁₇BrN₂) with fragmentation patterns confirming the bromine isotope signature.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity >97% .

Advanced Research Questions

Q. How do solvent polarity and ionic liquid interactions affect the solubility and reactivity of N-(3-bromobenzyl)-N-butyl-N-methylamine in catalytic systems?

In ionic liquids like [bmim][BF₄], tertiary amines such as N-butyl-N-methylamine can induce biphasic behavior due to reduced miscibility, complicating homogeneous reaction setups . Mitigation strategies include:

- Co-solvents : Adding 10–20% acetonitrile improves solubility.

- Temperature modulation : Heating to 40–50°C enhances ionic liquid-amine miscibility.

- Structural analogs : Replacing the N-butyl group with shorter alkyl chains (e.g., ethyl) may improve compatibility .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation) for this compound?

Discrepancies often arise from:

- Impurities : Trace solvents (e.g., residual THF) or unreacted starting materials. Validate purity via GC-MS or HPLC before analysis .

- Deuterated solvent effects : Ensure deuterated chloroform (CDCl₃) or DMSO-d₆ does not interact with the amine (e.g., proton exchange broadening).

- Dynamic NMR effects : For slow conformational changes (e.g., hindered rotation), variable-temperature NMR (VT-NMR) between –50°C and 50°C clarifies splitting patterns .

Q. What mechanistic insights can be gained from studying the nucleophilic substitution pathways of N-(3-bromobenzyl)-N-butyl-N-methylamine?

The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key experimental approaches:

- Kinetic studies : Monitor reaction progress via in situ IR or ¹H NMR to identify rate-determining steps.

- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen participation in transition states.

- Computational modeling : Density functional theory (DFT) calculations predict activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.